5-Methyl-octahydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-octahydro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 5-Methyl-octahydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . Industrial production methods may involve the use of palladium-catalyzed Larock indole synthesis or other catalytic processes to achieve high yields and purity .
Chemical Reactions Analysis
5-Methyl-octahydro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
5-Methyl-octahydro-1H-indole has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-octahydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, indole derivatives can disrupt mitotic spindles and depolymerize microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, they may inhibit viral replication by targeting viral enzymes and proteins .
Comparison with Similar Compounds
5-Methyl-octahydro-1H-indole can be compared with other similar compounds, such as:
1H-Indole, 5-methyl-: This compound shares a similar indole structure but differs in the degree of hydrogenation and methyl substitution.
Indole-3-acetic acid: A plant hormone derived from indole, known for its role in plant growth and development.
Tryptophan: An essential amino acid containing an indole ring, important for protein synthesis and neurotransmitter production.
The uniqueness of this compound lies in its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
5-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
InChI |
InChI=1S/C9H17N/c1-7-2-3-9-8(6-7)4-5-10-9/h7-10H,2-6H2,1H3 |
InChI Key |
SBLGZDPPNSRSAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.